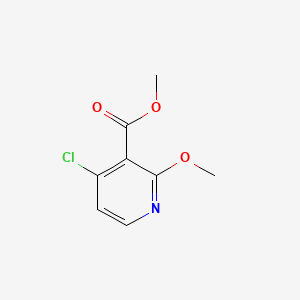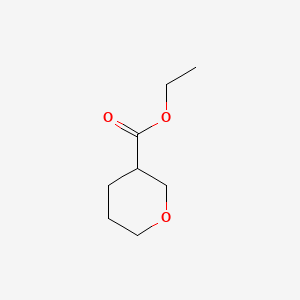![molecular formula C90H75Cl5NP4Ru2+ B595492 (R)-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2] CAS No. 199541-17-8](/img/structure/B595492.png)
(R)-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“®-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]” is a ruthenium-based catalyst generally used in the asymmetric hydrogenation reactions of ketones . The chiral ligand and its ruthenium-based catalysts are developed and commercialized by Takasago International Corporation .
Synthesis Analysis
The synthesis of “®-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]” involves the use of a linear formula: (CH3)2NH2+ [C104H96Cl5P4Ru2]- .Molecular Structure Analysis
The molecular structure of “®-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]” is represented by the linear formula: (CH3)2NH2+ [C104H96Cl5P4Ru2]- . The molecular weight is 1895.27 .Chemical Reactions Analysis
“®-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]” is typically used as a catalyst in asymmetric hydrogenation reactions .Physical And Chemical Properties Analysis
“®-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]” is a solid at 20 degrees Celsius . It should be stored under inert gas and is sensitive to light and air .科学的研究の応用
Asymmetric Hydrogenation Catalyst :
- Ohta et al. (1996) demonstrated that an anionic dinuclear BINAP−Ruthenium(II) complex is an efficient catalyst for asymmetric hydrogenation of functionalized olefins and ketones (Ohta, Tonomura, Nozaki, Takaya, & Mashima, 1996).
- Hu and Lin (2005) synthesized a family of tunable precatalysts [NH2Et2][{Ru(4,4'-BINAP)Cl}2(mu-Cl)3] for highly enantioselective hydrogenation (Hu & Lin, 2005).
Microwave-Assisted Organometallic Syntheses :
- Albrecht et al. (2009) utilized microwave heating in the synthesis of dinuclear [(Arene)Ru(μ-Cl)3RuCl(L–L′)] complexes involving BINAP as a ligand (Albrecht, Gauthier, Wolf, Scopelliti, & Severin, 2009).
Catalysis in Hydrogenation Reactions :
- Schinkel et al. (2014) reported a catalytic system including BINAP for atom- and step-economical additions in hydrogenation reactions (Schinkel, Wang, Bielefeld, & Ackermann, 2014).
- Ohkuma et al. (2000) utilized a BINAP/chiral diamine Ru complex for the asymmetric hydrogenation of benzophenone derivatives (Ohkuma, Koizumi, Ikehira, Yokozawa, & Noyori, 2000).
Interactions with Inorganic Matrix in Stereoselective Hydrogenation :
- Kluson et al. (2016) explored the stereoselective hydrogenation of methyl acetoacetate using various forms of supported [RuCl((R)-BINAP)(p-cymene)]Cl (Kluson, Krystynik, Dytrych, & Bártek, 2016).
Bonding Modes in Ruthenium(II)-BINAPO Complexes :
- Geldbach et al. (2005) investigated the reaction of 1,1'-bis(diphenylphosphino)binaphthol with [RuCl2(η6-arene)]2, leading to dinuclear BINAPO-bridged Ru compounds (Geldbach, Chaplin, Haenni, Scopelliti, & Dyson, 2005).
Synthesis of Aldehydes and Ketones by Dehydrogenation of Alcohols :
- Meijer et al. (2004) studied RuCl2[S-BINAP] catalyzed dehydrogenation of alcohols into aldehydes or ketones (Meijer, Ligthart, Meuldijk, Vekemans, & Hulshof, 2004).
Safety and Hazards
作用機序
Target of Action
The primary target of ®-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2] is the asymmetric hydrogenation reactions of ketones . The compound acts as a ruthenium-based catalyst in these reactions, facilitating the conversion of ketones to secondary alcohols.
Mode of Action
The compound interacts with its targets through a process known as asymmetric hydrogenation . This involves the addition of hydrogen (H2) across the carbon-oxygen double bond of a ketone, resulting in the formation of a chiral secondary alcohol. The presence of the chiral ligand, BINAP, in the compound allows for the preferential formation of one enantiomer over the other, making the reaction asymmetric.
Biochemical Pathways
The compound affects the ketone reduction pathway . By acting as a catalyst in the asymmetric hydrogenation of ketones, it influences the production of secondary alcohols. These alcohols can then participate in various downstream biochemical reactions, potentially leading to the synthesis of complex organic molecules.
Result of Action
The primary result of the compound’s action is the production of chiral secondary alcohols from ketones . This can have significant implications in organic synthesis, as these alcohols can serve as precursors to a variety of other compounds.
特性
IUPAC Name |
[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;N-methylmethanamine;ruthenium;trichloronioruthenium(1-);chloride;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C44H32P2.C2H7N.5ClH.2Ru/c2*1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;1-3-2;;;;;;;/h2*1-32H;3H,1-2H3;5*1H;;/q;;;;;;;;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDGOPZSESFSJS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl.[Cl-].[ClH+][Ru-]([ClH+])[ClH+].[Ru] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C90H75Cl5NP4Ru2+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1673.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199541-17-8 |
Source


|
| Record name | (S)-[(RuCl(BINAP))2(�µ-Cl)3][NH2Me2] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
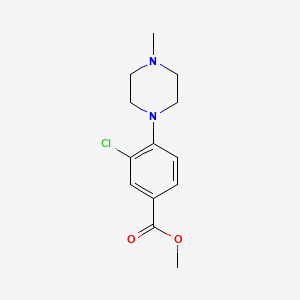
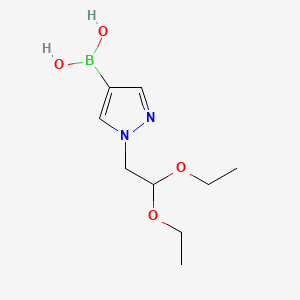

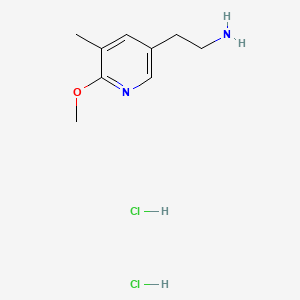
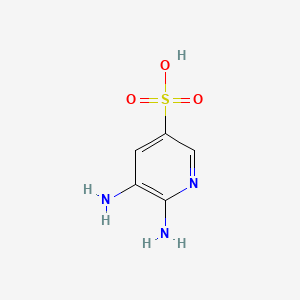
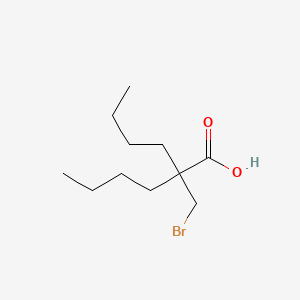
![3-[3-Fluoro-5-(methoxycarbonyl)phenyl]phenylacetic acid](/img/structure/B595418.png)
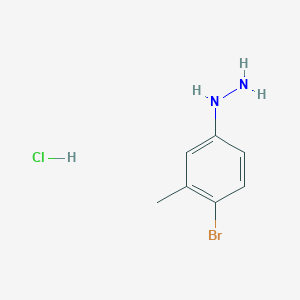

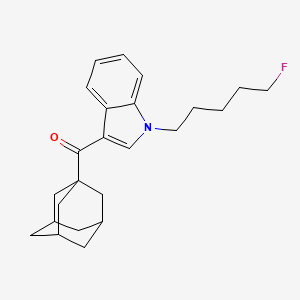
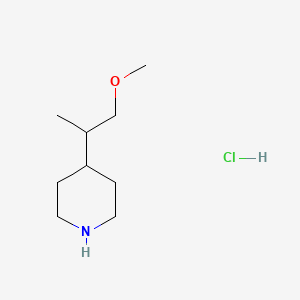
![Ethyl 2-(4-chlorophenylamino)-4,9-dioxo-4,9-dihydro-naphtho[2,3-b]thiophene-3-carboxylate](/img/structure/B595428.png)
